molecular formula C15H23N5O3 B2417385 N-cyclohexyl-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine CAS No. 381196-51-6

N-cyclohexyl-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine

Cat. No. B2417385
CAS RN: 381196-51-6
M. Wt: 321.381
InChI Key: QABSUHPMAOMMPT-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Detailed physical and chemical properties of this compound are not provided in the available sources .

Scientific Research Applications

Nitrosation Studies

Studies on the nitrosation of amines in non-aqueous solvents, such as cyclohexane, have been conducted to understand the kinetic behavior and reaction mechanisms. For instance, García‐Río et al. (2004) explored nitroso group transfer from substituted N-methyl-N-nitroso-benzenesulfonamides to secondary amines, including morpholine, in cyclohexane, observing Arrhenius-type behavior and proposing an addition-elimination mechanism similar to aminolysis of alkyl nitrites in apolar solvents (García‐Río et al., 2004). This study provides insights into the reactions involving nitroso compounds and amines, relevant to the research on N-cyclohexyl-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine.

Chemical Synthesis and Biological Evaluation

The synthesis and biological evaluation of compounds with structural similarities to N-cyclohexyl-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine have been investigated. For instance, Tromp et al. (2005) studied the synthesis and biological evaluation of compounds for their affinity for nucleoside transport proteins, demonstrating that the introduction of an alkylamine substituent at certain positions led to increased affinity (Tromp et al., 2005). This research is relevant to understanding the potential biological applications of N-cyclohexyl-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine.

Reactivity with Alicyclic Amines

The reactivity of nitro compounds with alicyclic amines, such as cyclohexylamine and morpholine, has been explored. Efremova et al. (2013) studied the interaction of 1-nitrocyclohexene with alicyclic amines, observing different reaction pathways determined by the amine's basicity (Efremova et al., 2013). This research can provide insight into the chemical behavior and possible reactions involving N-cyclohexyl-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine.

Photochemical Behaviour

The photochemical behavior of compounds related to N-cyclohexyl-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine has also been investigated. Kilger and Margaretha (1983) studied the reaction of 2-cyclohexenones with secondary amines, including morpholine, leading to the formation of different products upon irradiation (Kilger & Margaretha, 1983). Understanding these photochemical reactions can be crucial in the context of the compound's potential applications in materials science or photophysics.

properties

IUPAC Name

N-cyclohexyl-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-11-13(20(21)22)14(17-12-5-3-2-4-6-12)18-15(16-11)19-7-9-23-10-8-19/h12H,2-10H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABSUHPMAOMMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)NC3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine

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